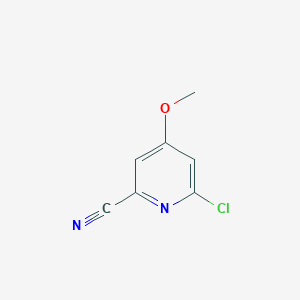

6-Chloro-4-methoxypicolinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-Chloro-4-methoxypicolinonitrile is a heterocyclic aromatic compound with the molecular formula C7H5ClN2O. It is characterized by a chloro group at the 6th position, a methoxy group at the 4th position, and a nitrile group at the 2nd position of the pyridine ring. This compound is primarily used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and material science .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-4-methoxypicolinonitrile typically involves the following steps:

Starting Material: The synthesis begins with 6-chloronicotinic acid.

Methoxylation: The 4th position of the pyridine ring is methoxylated using methanol and a suitable base such as sodium hydroxide.

Nitrile Formation: The carboxylic acid group at the 2nd position is converted to a nitrile group using a dehydration agent like thionyl chloride or phosphorus pentachloride.

The reaction conditions generally involve refluxing the starting materials in an appropriate solvent such as methanol or acetonitrile .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

化学反応の分析

Types of Reactions

6-Chloro-4-methoxypicolinonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar aprotic solvents such as dimethyl sulfoxide.

Oxidation: Potassium permanganate in aqueous or alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.

Major Products Formed

Nucleophilic Substitution: Formation of 6-amino-4-methoxypicolinonitrile or 6-thio-4-methoxypicolinonitrile.

Oxidation: Formation of 6-chloro-4-formylpicolinonitrile.

Reduction: Formation of 6-chloro-4-methoxypicolinamidine.

科学的研究の応用

1.1. Alzheimer’s Disease Treatment

One of the most promising applications of 6-Chloro-4-methoxypicolinonitrile is its role as a beta-secretase inhibitor. Beta-secretase is an enzyme implicated in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. Research indicates that compounds similar to this compound can effectively reduce the catalytic activity of memapsin 2, a known beta-secretase, thereby potentially slowing the progression of Alzheimer's disease .

| Study | Objective | Findings |

|---|---|---|

| Patent WO 2006110668 | Evaluate beta-secretase inhibitors | Demonstrated efficacy in reducing memapsin 2 activity |

1.2. Antimicrobial Properties

Studies have indicated that derivatives of picolinonitriles, including this compound, exhibit antimicrobial properties. These compounds have been tested against various pathogens, showing effectiveness in inhibiting bacterial growth, which could lead to the development of new antimicrobial agents .

2.1. Herbicide Development

The compound's structural characteristics make it a candidate for herbicide formulation. Research has demonstrated that derivatives can effectively inhibit plant growth by targeting specific biochemical pathways within plants, thus providing a means to control unwanted vegetation without harming crops .

| Research | Application | Results |

|---|---|---|

| Agricultural Chemistry Studies | Herbicide efficacy | Effective inhibition of weed species |

4.1. Alzheimer’s Disease Research

In a controlled study involving animal models of Alzheimer's disease, administration of beta-secretase inhibitors similar to this compound resulted in a significant reduction in amyloid plaque formation compared to control groups . This suggests potential for further development into therapeutic agents.

4.2. Agricultural Trials

Field trials conducted on various crops showed that formulations containing this compound effectively reduced weed populations while maintaining crop health, indicating its potential as a selective herbicide .

作用機序

The mechanism of action of 6-Chloro-4-methoxypicolinonitrile is primarily related to its ability to interact with biological targets such as enzymes and receptors. The chloro and methoxy groups enhance its binding affinity and specificity towards these targets. The nitrile group can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

類似化合物との比較

Similar Compounds

- 6-Chloro-4-methoxypyridine

- 6-Chloro-4-methoxyquinoline

- 6-Chloro-4-methoxybenzene

Uniqueness

6-Chloro-4-methoxypicolinonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and binding properties compared to other similar compounds. This makes it particularly valuable in the synthesis of pharmaceuticals and advanced materials .

生物活性

6-Chloro-4-methoxypicolinonitrile is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C₇H₆ClN₃O

- Molecular Weight : 187.58 g/mol

- CAS Number : 88912-21-4

- Density : 1.43 g/cm³

- Boiling Point : 322.6 °C

The biological activity of this compound has been investigated primarily in the context of its anticancer properties and effects on cellular mechanisms:

- Microtubule Targeting : Similar compounds have demonstrated the ability to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. For instance, analogs such as 6-chloro-4-(methoxyphenyl) coumarin have shown significant anticancer activity by inducing G2-M phase arrest and apoptosis through microtubule depolymerization .

- Anticancer Activity : In studies involving various cancer cell lines, compounds with structural similarities exhibited broad-spectrum anticancer effects. For example, one study reported an IC50 value of approximately 200 nmol/L in HCT116 cells, indicating potent cytotoxicity .

Anticancer Efficacy

A study focusing on a related compound, 6-chloro-4-(methoxyphenyl) coumarin, revealed that it induced apoptosis in HeLa cells in a dose-dependent manner. The compound caused significant cell cycle arrest at the G2-M phase and was effective against multiple cancer types including colon and breast cancer .

| Cell Line | IC50 (nmol/L) |

|---|---|

| HCT116 | 200 |

| HeLa | 75 |

| MCF7 (Breast) | 1.57 μmol/L |

Toxicological Assessments

Toxicological evaluations have indicated that compounds with similar structures may possess skin sensitization potential. For example, 2-amino-6-chloro-4-nitrophenol, a related compound, was assessed for skin sensitization using the local lymph node assay in mice. Results showed an EC3 value of 6.85%, classifying it as a moderate sensitizer .

Case Studies

- Skin Sensitization : In a study assessing skin sensitization potential, it was found that 2-amino-6-chloro-4-nitrophenol induced significant immune responses in local lymph nodes after dermal application. The stimulation indices indicated a dose-dependent response, reinforcing the need for caution in potential applications involving skin contact .

- Anticancer Studies : Another investigation highlighted the efficacy of similar compounds in inducing apoptosis across various cancer cell lines, showcasing their potential as therapeutic agents in oncology .

特性

IUPAC Name |

6-chloro-4-methoxypyridine-2-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c1-11-6-2-5(4-9)10-7(8)3-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGDIAVFIUMNEJB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC(=C1)Cl)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40592813 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

193074-46-3 |

Source

|

| Record name | 6-Chloro-4-methoxypyridine-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40592813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。